Cas no 2138284-89-4 (1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid)
![1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2138284-89-4x500.png)
1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2138284-89-4
- 1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid
- EN300-718895
- 1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid
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- インチ: 1S/C14H23NO4/c1-8-5-9(8)10-6-15(7-11(10)12(16)17)13(18)19-14(2,3)4/h8-11H,5-7H2,1-4H3,(H,16,17)
- InChIKey: RBPZCNQOBDLILX-UHFFFAOYSA-N
- SMILES: OC(C1CN(C(=O)OC(C)(C)C)CC1C1CC1C)=O
計算された属性
- 精确分子量: 269.16270821g/mol
- 同位素质量: 269.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 66.8Ų
1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718895-2.5g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
Enamine | EN300-718895-0.5g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 0.5g |
$1302.0 | 2025-03-12 | |
Enamine | EN300-718895-1.0g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 1.0g |
$1357.0 | 2025-03-12 | |
Enamine | EN300-718895-0.05g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 0.05g |
$1140.0 | 2025-03-12 | |
Enamine | EN300-718895-10.0g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
Enamine | EN300-718895-0.1g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 0.1g |
$1195.0 | 2025-03-12 | |
Enamine | EN300-718895-0.25g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 0.25g |
$1249.0 | 2025-03-12 | |
Enamine | EN300-718895-5.0g |
1-[(tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid |
2138284-89-4 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 |
1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acidに関する追加情報
Comprehensive Overview of 1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid (CAS No. 2138284-89-4)
In the rapidly evolving field of pharmaceutical and organic chemistry, 1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid (CAS No. 2138284-89-4) has emerged as a compound of significant interest. This molecule, often abbreviated as Boc-protected pyrrolidine derivative, is widely utilized in drug discovery and medicinal chemistry due to its unique structural features. The presence of both a tert-butoxycarbonyl (Boc) group and a 2-methylcyclopropyl moiety makes it a versatile intermediate for synthesizing complex bioactive molecules. Researchers are particularly intrigued by its potential applications in developing central nervous system (CNS) therapeutics and enzyme inhibitors, aligning with current trends in precision medicine.
The compound's pyrrolidine-3-carboxylic acid scaffold is a hallmark of many biologically active compounds, contributing to its popularity in high-throughput screening (HTS) libraries. With the growing demand for novel heterocyclic compounds in drug development, CAS No. 2138284-89-4 has garnered attention for its balanced lipophilicity and stereochemical complexity. These properties are critical in addressing challenges like blood-brain barrier (BBB) penetration—a hot topic in neurodegenerative disease research. Recent studies also highlight its relevance in peptide mimetics design, where the Boc group serves as a temporary protecting group during solid-phase synthesis.
From a synthetic chemistry perspective, the 2-methylcyclopropyl substituent introduces intriguing steric constraints that influence conformational dynamics. This feature is increasingly explored in fragment-based drug design (FBDD), a trending approach in oncology and antiviral research. The compound’s carboxylic acid functionality further enables diverse derivatization pathways, making it a valuable building block for structure-activity relationship (SAR) studies. Notably, its stability under standard laboratory conditions aligns with the pharmaceutical industry’s focus on green chemistry principles, another highly searched topic in modern chemical research.
Analytical characterization of 1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid typically involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). These methods confirm the compound’s high purity (>98%), a key requirement for regulatory submissions in drug development. The rise of AI-assisted molecular property prediction tools has further amplified interest in this compound, as computational models frequently use such well-characterized molecules for training datasets. This intersection of wet-lab chemistry and digital innovation reflects broader industry shifts toward data-driven drug discovery.
Market analysts note increasing procurement of CAS No. 2138284-89-4 by contract research organizations (CROs) specializing in small molecule therapeutics. Its compatibility with parallel synthesis techniques makes it ideal for generating combinatorial libraries—a strategy gaining traction in the search for first-in-class drugs. Furthermore, the compound’s patent landscape reveals ongoing investigations into its utility for G-protein-coupled receptor (GPCR) modulators, addressing a major therapeutic area in metabolic disorders. These applications position it as a compound with both immediate utility and long-term potential in life sciences.
Environmental and safety assessments indicate that 1-[(Tert-butoxy)carbonyl]-4-(2-methylcyclopropyl)pyrrolidine-3-carboxylic acid complies with standard laboratory handling protocols, though proper personal protective equipment (PPE) is recommended. Its non-hazardous classification under GHS criteria makes it preferable over more reactive intermediates in multistep syntheses. This safety profile, combined with its synthetic versatility, explains its inclusion in many FDA-approved drug synthetic routes—a frequently searched topic among pharmaceutical professionals.
Looking ahead, the scientific community anticipates expanded applications of this compound in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. These cutting-edge areas, which dominate current literature searches, leverage the molecule’s bifunctional nature for creating targeted therapeutics. As the demand for chiral building blocks grows in asymmetric synthesis, CAS No. 2138284-89-4 is poised to remain a staple in medicinal chemistry toolkits worldwide.
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